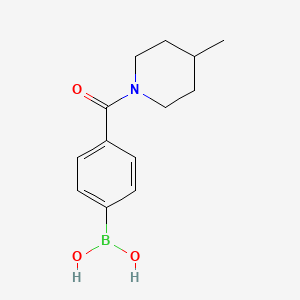

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMJFMJEPYVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656857 | |

| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-21-7 | |

| Record name | [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid chemical properties

An In-depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Abstract

This compound is a specialized arylboronic acid derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive boronic acid moiety and a structurally important 4-methylpiperidine amide group, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its potential in drug discovery programs. The insights herein are intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Physicochemical Properties

This compound is a stable, solid organoboron compound. The presence of the boronic acid group dictates its primary reactivity, while the N-acylated 4-methylpiperidine tail influences its solubility, steric profile, and pharmacokinetic properties when incorporated into larger molecules.

| Property | Value | Source(s) |

| IUPAC Name | (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid | [1] |

| CAS Number | 850568-21-7 | [1] |

| Molecular Formula | C₁₃H₁₈BNO₃ | [2] |

| Molecular Weight | 247.10 g/mol | [2] |

| Appearance | Typically an off-white to white solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, DMSO; limited solubility in water | General knowledge |

Synthesis and Purification

The synthesis of this compound typically involves a multistep sequence starting from a readily available halo-substituted benzoic acid derivative. A common and effective strategy is the coupling of 4-methylpiperidine with an activated 4-bromobenzoic acid, followed by a lithium-halogen exchange and subsequent borylation.

Synthetic Workflow Diagram

Caption: General synthetic route to the title compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for analogous compounds[3].

-

Amide Formation: To a solution of 4-methylpiperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-bromobenzoyl)-4-methylpiperidine. This intermediate is often pure enough for the next step or can be purified by column chromatography.

-

Lithiation and Borylation: Dissolve the intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Reagent Addition: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Borate Quench: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Purification: Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2). Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final this compound.

Chemical Reactivity and Core Applications

The utility of this molecule is dominated by the reactivity of the boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are indispensable reagents in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] In this reaction, this compound can be coupled with various organic halides (Ar-X) or triflates (Ar-OTf) to create complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[4][6]

The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃, KOH), and a suitable solvent system.[7][8] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[6] Their unique ability to form reversible covalent bonds with diols allows them to target the active sites of enzymes or interact with carbohydrates.[6][9] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), exemplifies this by inhibiting the proteasome.[6]

The title compound, this compound, serves as a fragment or building block in drug design for several reasons:

-

Vectorial Projection: The para-substitution pattern provides a well-defined linear geometry for extending a molecule toward a target binding pocket.

-

Pharmacokinetic Modulation: The 4-methylpiperidine amide moiety is a common feature in modern pharmaceuticals. It can enhance solubility, reduce metabolic liability, and improve cell permeability compared to simpler analogs.

-

Prodrug Strategies: The boronic acid can be temporarily masked as a boronate ester (e.g., with pinacol), which can improve stability and be cleaved in vivo to release the active boronic acid. This is also a common strategy for creating pH-responsive drug delivery systems, where the boronate ester bond is designed to be labile under the acidic conditions of a tumor microenvironment.[10]

Interaction with Biological Diols

Caption: Reversible interaction of a boronic acid with a diol.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care. Safety data sheets for analogous compounds provide guidance on its safe use.[2][11]

-

Hazard Identification: This compound is typically classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][11]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Inhalation: Move the person to fresh air.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

Conclusion

This compound is a highly versatile and valuable chemical entity. Its primary application as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient synthesis of complex molecular architectures. Furthermore, its structural features make it an attractive building block for the design of novel therapeutics, leveraging the unique chemistry of the boronic acid functional group. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. 850568-21-7|(4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. CAS 850567-30-5 | 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid - Synblock [synblock.com]

- 3. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS: 850568-21-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Phenylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a compound distinguished by its unique structural features that offer significant potential in drug design. By combining a reactive boronic acid moiety with a 4-methylpiperidine-1-carbonyl group, this molecule presents a valuable scaffold for introducing desirable physicochemical and pharmacokinetic properties into drug candidates. This document, intended for researchers and drug development professionals, will delve into the synthesis, characterization, and applications of this compound, providing a foundation for its effective utilization in the pursuit of innovative medicines.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug discovery. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 850568-21-7 | [1] |

| Molecular Formula | C₁₃H₁₈BNO₃ | [1] |

| Molecular Weight | 247.1 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 134-137 °C | [1] |

| Boiling Point (Predicted) | 454.9 ± 47.0 °C | [1] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.33 ± 0.16 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through several established methods. A common and effective strategy involves the borylation of an aryl halide. For this compound, a two-step approach is proposed, starting from the commercially available 4-bromobenzoic acid.

Proposed Synthesis Workflow

The synthesis can be logically divided into two main stages: the amidation of 4-bromobenzoic acid with 4-methylpiperidine, followed by a palladium-catalyzed borylation of the resulting aryl bromide.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (4-Bromophenyl)(4-methylpiperidin-1-yl)methanone

-

To a solution of 4-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDCI (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 4-methylpiperidine (1.05 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (4-bromophenyl)(4-methylpiperidin-1-yl)methanone.

Step 2: Synthesis of this compound pinacol ester

-

In a flask, combine (4-bromophenyl)(4-methylpiperidin-1-yl)methanone (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the pinacol ester.

Step 3: Hydrolysis to this compound

-

Dissolve the pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and an aqueous acid (e.g., 1 M HCl) or a base (e.g., 1 M NaOH).

-

Stir the mixture at room temperature for 2-4 hours. The hydrolysis of phenylboronic pinacol esters can be influenced by the pH and substituents on the aromatic ring.[2]

-

Neutralize the reaction mixture carefully.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to obtain the final product, which can be further purified by recrystallization if necessary.

Applications in Suzuki-Miyaura Coupling and Drug Discovery

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Role as a Key Building Block in Medicinal Chemistry

The 4-methylpiperidine moiety is a prevalent structural motif in many biologically active compounds and approved drugs. Its incorporation can favorably influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. The amide linkage provides a rigid and stable connection to the phenylboronic acid core.

Caption: Conceptual workflow for SAR exploration using the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-8 ppm region, piperidine and methyl protons in the 1-4 ppm region. |

| ¹³C NMR | Carbonyl carbon around 170 ppm, aromatic carbons in the 120-140 ppm range, and aliphatic carbons of the piperidine ring. |

| FT-IR | Characteristic peaks for B-O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (~1630 cm⁻¹), and aromatic C-H stretching. |

| Mass Spec (ESI) | [M+H]⁺ ion at m/z 248.1. |

Analytical Workflow:

Caption: A typical workflow for the analytical characterization of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet provided by Fluorochem.[4]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique combination of a reactive boronic acid handle and a pharmaceutically relevant 4-methylpiperidine-1-carbonyl moiety makes it an attractive starting material for the synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications in Suzuki-Miyaura coupling, and essential safety information. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

An In-Depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol, discuss its characterization, and explore its primary application in palladium-catalyzed cross-coupling reactions, all while emphasizing the underlying principles and practical considerations for its effective use in a research and development setting.

Core Molecular Attributes

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a 4-methylpiperidine-1-carbonyl substituent. This unique combination of a reactive boronic acid group and a solubilizing, structurally significant amide-linked heterocycle makes it a valuable reagent in the synthesis of complex organic molecules.

| Property | Value | Source |

| Molecular Weight | 247.1 g/mol | [1] |

| Molecular Formula | C13H18BNO3 | [1] |

| CAS Number | 850568-21-7 | [1] |

| Predicted Boiling Point | 454.9±47.0 °C | |

| Predicted Density | 1.19±0.1 g/cm3 | |

| Predicted pKa | 8.33±0.16 |

Synthesis and Mechanism

Proposed Synthetic Pathway

The logical synthetic route involves a two-step process starting from a suitable halogenated precursor:

-

Amide Formation: Coupling of 4-bromobenzoyl chloride with 4-methylpiperidine to form the key intermediate, (4-bromophenyl)(4-methylpiperidin-1-yl)methanone.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Detailed Experimental Protocol (Prophetic)

Materials:

-

(4-bromophenyl)(4-methylpiperidin-1-yl)methanone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (4-bromophenyl)(4-methylpiperidin-1-yl)methanone (1.0 eq) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the lithium-halogen exchange to form the reactive aryllithium species.

-

Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The borate ester acts as an electrophile, trapping the aryllithium intermediate to form a boronate ester complex.

-

Hydrolysis and Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the boronate ester to the desired boronic acid. Neutralize the mixture with a saturated NaHCO3 solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization and Analytical Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecule:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7-8 ppm region), the protons of the 4-methylpiperidine ring, and a broad singlet for the B(OH)2 protons.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the aliphatic carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the B-O-H stretch of the boronic acid and the C=O stretch of the amide.

While a specific, published spectrum for this compound is elusive, the ¹H NMR spectrum of the closely related 4-(4-methyl-1-piperazinyl)phenylboronic acid shows aromatic protons between 6.69-7.59 ppm and aliphatic protons between 2.32-3.21 ppm, which provides a useful reference point[2].

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are common motifs in pharmaceuticals[3][4].

The Suzuki-Miyaura Catalytic Cycle

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Causality in the process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar'-B(OH)2), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The 4-(4-Methylpiperidine-1-carbonyl)phenyl moiety provides a specific structural element that can be incorporated into a larger target molecule, with the piperidine group often used to improve solubility, modulate lipophilicity, or interact with biological targets.

Stability, Storage, and Handling

Arylboronic acids are susceptible to decomposition, primarily through protodeboronation (loss of the boronic acid group) and oxidation. Proper handling and storage are crucial for maintaining the integrity and reactivity of the reagent.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

-

Handling: Avoid prolonged exposure to atmospheric conditions. For reactions requiring high purity, it is advisable to use the reagent as received from a reputable supplier or to re-purify it before use. In some cases, conversion to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a useful strategy for long-term storage and for slow-release applications in cross-coupling reactions.

Conclusion

This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its well-defined structure and reactivity in the Suzuki-Miyaura coupling reaction make it an important tool for the synthesis of novel chemical entities. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its successful application in the laboratory.

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The document details the strategic approach to its synthesis, focusing on the prevalent and efficient amide coupling methodology. A thorough, step-by-step experimental protocol is presented, alongside a discussion of the underlying chemical principles, safety considerations for the reagents involved, and methods for purification and characterization of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: Significance and Applications

This compound is a bifunctional organic compound of significant interest in the pharmaceutical industry. Its structure incorporates a phenylboronic acid moiety, a versatile functional group widely employed in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmacologically active molecules.

The 4-methylpiperidine amide portion of the molecule imparts specific physicochemical properties, such as solubility and lipophilicity, and can engage in crucial hydrogen bonding interactions with biological targets. This tailored substitution pattern makes the title compound a valuable intermediate in the synthesis of targeted therapeutics, including but not limited to enzyme inhibitors and receptor modulators. The ability to readily couple this fragment to other molecular scaffolds allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent approach to the synthesis of this compound involves the formation of the amide bond as the key strategic step. This disconnection leads to two readily available starting materials: 4-carboxyphenylboronic acid and 4-methylpiperidine.

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The central challenge lies in the efficient and selective formation of the amide bond without promoting side reactions, such as the self-condensation of the boronic acid moiety to form boroxines.

Reagent Overview and Safety Considerations

A thorough understanding of the properties and hazards of the starting materials is paramount for the safe and successful execution of this synthesis.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Safety Information |

| 4-Carboxyphenylboronic acid | 14047-29-1 | C₇H₇BO₄ | 165.94 | White to off-white solid. May cause eye, skin, and respiratory tract irritation. Store in a cool, dry place. |

| 4-Methylpiperidine | 626-58-4 | C₆H₁₃N | 99.17 | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[1][2][3] Use in a well-ventilated fume hood away from ignition sources.[1][2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] |

| EDC·HCl | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 | Water-soluble carbodiimide. Skin and eye irritant. Store under inert gas. |

| HOBt | 2592-95-2 | C₆H₅N₃O | 135.12 | Potential explosion hazard when dry. Typically handled as a hydrate. Irritant. |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Use with adequate ventilation. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent. Suspected of causing cancer. Use in a fume hood with appropriate PPE. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor. Causes serious eye irritation. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |

Detailed Experimental Protocol

This protocol is based on standard amide coupling procedures and should be adapted and optimized by the researcher as necessary.

Figure 2: Experimental workflow for the synthesis.

Materials:

-

4-Carboxyphenylboronic acid (1.0 eq)

-

4-Methylpiperidine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq) and anhydrous dichloromethane. Stir the suspension until the solid is partially dissolved.

-

Addition of Amine and Base: Add 4-methylpiperidine (1.1 eq) to the suspension, followed by the dropwise addition of triethylamine (2.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Coupling Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the cooled mixture, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanism of Amide Coupling

The amide bond formation is facilitated by the coupling reagents EDC·HCl and HOBt. The mechanism proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group of 4-carboxyphenylboronic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: This intermediate is susceptible to nucleophilic attack by HOBt, forming an active HOBt ester. This step is crucial as it minimizes the risk of side reactions and racemization (if chiral centers were present).

-

Nucleophilic Acyl Substitution: The amine (4-methylpiperidine) then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond, yielding the desired product.

Figure 3: Simplified mechanism of EDC/HOBt mediated amide coupling.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the phenyl ring, the protons of the 4-methylpiperidine ring, and the methyl group. The boronic acid protons may appear as a broad singlet.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio for the molecular ion.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final product.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the generation of a versatile building block in drug discovery. The amide coupling of 4-carboxyphenylboronic acid and 4-methylpiperidine, facilitated by standard coupling reagents, provides an efficient and reliable route to this compound. Careful attention to reagent quality, reaction conditions, and purification techniques is essential for obtaining a high-purity product suitable for further synthetic transformations. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important chemical entity in their research endeavors.

References

An In-depth Technical Guide to the Solubility of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, a key building block in contemporary drug discovery. Recognizing the critical role of solubility in determining the developability and efficacy of pharmaceutical candidates, this document synthesizes theoretical predictions with actionable experimental protocols. We delve into the core physicochemical properties of the title compound, offering a structured approach to its solubility assessment in various solvent systems. This guide is designed to equip researchers with the necessary framework to understand, measure, and modulate the solubility of this important chemical entity, thereby accelerating preclinical development timelines.

Introduction: The Criticality of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, insufficient solubility can lead to low bioavailability, rendering an otherwise potent compound therapeutically ineffective.

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas. Its structure, incorporating a phenylboronic acid moiety, an amide linkage, and a substituted piperidine ring, presents a unique combination of functionalities that govern its solubility behavior. A thorough understanding of its solubility is therefore not merely an academic exercise but a prerequisite for its effective utilization in drug discovery programs.

This guide provides a multi-faceted approach to understanding and characterizing the solubility of this compound. We will explore its fundamental physicochemical properties, outline detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the critical aspect of its stability in solution, particularly the propensity of boronic acids to form cyclic anhydrides known as boroxines.

Core Physicochemical Properties: A Predictive Analysis

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility. For this compound, we can collate predicted and known values for key parameters that influence its dissolution.

| Property | Predicted/Reported Value | Significance for Solubility |

| Molecular Formula | C₁₃H₁₈BNO₃ | Provides the elemental composition. |

| Molecular Weight | 247.1 g/mol | Influences diffusion and dissolution rates. |

| Melting Point | 134-137 °C[1] | Higher melting points can correlate with lower solubility due to stronger crystal lattice energy. |

| pKa (acidic) | 8.33 (Predicted)[1] | The boronic acid moiety is weakly acidic. At pH values above the pKa, the compound will be ionized, which generally increases aqueous solubility. |

| pKa (basic) | ~11.2 (Estimated for the piperidine nitrogen) | The piperidine nitrogen is basic. At pH values below this pKa, the compound will be protonated, forming a cationic species with enhanced aqueous solubility. |

| logP | ~0.24 (Calculated for the meta-isomer)[2] | This value suggests a relatively balanced hydrophilic-lipophilic character. A low logP generally indicates better aqueous solubility. |

The presence of both an acidic (boronic acid) and a basic (piperidine) functional group makes this compound an amphoteric compound. Its solubility in aqueous media is therefore expected to be highly pH-dependent, exhibiting a classic "U-shaped" solubility-pH profile with minimum solubility around its isoelectric point.

The Boroxine Conundrum: A Critical Stability Consideration

A unique aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.

Caption: Reversible dehydration of the boronic acid to its boroxine trimer.

The formation of boroxines can complicate solubility measurements as it introduces a new, often less soluble, species into the system. It is therefore crucial to be mindful of this equilibrium during experimental work and to employ analytical techniques that can distinguish between the monomeric acid and the boroxine trimer. For instance, NMR spectroscopy can be a powerful tool to monitor the presence of both species in solution.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain reliable solubility data, it is essential to employ well-defined experimental protocols. We present methodologies for both kinetic and thermodynamic solubility assays, which provide complementary information for drug development.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.

Caption: Workflow for the kinetic solubility assay.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.

-

Analysis:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

HPLC-UV/LC-MS: Alternatively, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.

-

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination. This method involves equilibrating an excess of the solid compound with the solvent over an extended period.

Caption: Workflow for the thermodynamic solubility assay.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Recommended Solvents for Screening:

| Solvent Class | Representative Solvents | Expected Solubility Trend |

| Aqueous Buffers | pH 4.0, pH 7.4, pH 9.0 | pH-dependent, with higher solubility at low and high pH. |

| Polar Protic | Water, Methanol, Ethanol | Moderate to good solubility expected due to hydrogen bonding potential. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Good solubility anticipated due to the ability to solvate the polar functional groups. |

| Non-polar | Hexane, Toluene | Poor solubility expected due to the polar nature of the molecule. |

Analytical Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.

HPLC-UV Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 230-280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By integrating predictive analysis of its physicochemical properties with detailed, actionable protocols for kinetic and thermodynamic solubility assays, researchers are better equipped to navigate the challenges associated with this important building block.

The amphoteric nature of the molecule, coupled with the potential for boroxine formation, underscores the importance of a careful and systematic approach to solubility assessment. The experimental data generated using the methodologies outlined herein will be invaluable for guiding formulation development, interpreting biological data, and ultimately, accelerating the progression of promising drug candidates.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of pharmaceutically relevant solvents and biorelevant media (e.g., simulated gastric and intestinal fluids). Furthermore, a detailed investigation into the kinetics and thermodynamics of boroxine formation under various conditions would provide deeper insights into its solution-state behavior.

References

The Stability Challenge of Phenylboronic Acid Derivatives in Solution: A Senior Application Scientist’s Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids are indispensable reagents in modern chemistry, serving as cornerstones of carbon-carbon bond formation in Suzuki-Miyaura cross-coupling and as versatile pharmacophores in drug development.[1][2][3] Their utility, however, is frequently undermined by their inherent instability in solution, a critical challenge for process chemists and formulation scientists.[4][5][6] This guide provides an in-depth analysis of the degradation pathways governing phenylboronic acid stability, offers field-proven strategies for mitigation, and details the analytical methodologies required for robust stability assessment. By understanding the causality behind their decomposition, researchers can design more resilient synthetic routes and develop stable, effective formulations.

The Core of Instability: Understanding the Degradation Pathways

The stability of a phenylboronic acid derivative in solution is primarily dictated by two competing degradation pathways: oxidative deboronation and dehydration to form boroxines. The prevalence of each pathway is highly dependent on the specific solution environment.

Oxidative Degradation: The Unwanted Conversion to Phenols

A significant vulnerability of boronic acids is their susceptibility to oxidative cleavage of the carbon-boron bond, yielding a corresponding phenol and boric acid.[7][8] This process is particularly problematic in biological and pharmaceutical contexts where reactive oxygen species (ROS) are present.[5][9]

Mechanism: The reaction is initiated by the nucleophilic attack of an oxidant (e.g., hydrogen peroxide) on the vacant p-orbital of the sp²-hybridized boron atom.[7][10] This is followed by a rate-limiting 1,2-migration of the phenyl group from the boron to the oxygen atom, leading to a labile borate ester that is rapidly hydrolyzed.[7][9] At physiological pH, the oxidation rate of phenylboronic acids can be comparable to that of thiols, highlighting their significant instability in biological systems.[7][11]

Key Influencing Factors:

-

pH: The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate shifts with pH.[1][12] This balance is critical, as the electronic state of the boron atom influences its susceptibility to oxidation.

-

Electron Density: The rate of the 1,2-shift can be modulated by altering the electron density on the boron atom. Intramolecular coordination that reduces boron's electron density can dramatically slow this step and enhance stability.[7][11]

Caption: Oxidative degradation pathway of phenylboronic acid.

Boroxine Formation: The Reversible Dehydration Equilibrium

In non-aqueous or concentrated solutions, phenylboronic acids readily undergo intermolecular dehydration. Three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine.[13][14][15]

Mechanism & Thermodynamics: This is an entropically driven, reversible process where three molecules of water are eliminated.[13][15] The equilibrium can be easily shifted. The addition of water will hydrolyze the boroxine back to the corresponding boronic acid, while heating or the use of a dehydrating agent will favor boroxine formation.[13][15][16]

Key Influencing Factors:

-

Water Content: The presence of water is the single most critical factor; its removal drives the equilibrium toward the boroxine.[13][17]

-

Solvent: The hydrogen-bond accepting properties of the solvent significantly affect the equilibrium position.[17]

-

Substituents: Electron-donating groups on the phenyl ring have been shown to favor the formation of the boroxine structure.[13]

Caption: The reversible equilibrium between boronic acid and boroxine.

Proven Strategies for Enhancing Stability

Mitigating the inherent instability of phenylboronic acid derivatives requires a multi-faceted approach, combining structural modification with careful control of the solution environment.

Structural Modification via Protecting Groups

The most robust strategy for stabilization is the conversion of the boronic acid to a more stable derivative, most commonly a boronate ester or trifluoroborate salt. This approach not only improves shelf-life but also allows the boronic acid functionality to be carried through multiple synthetic steps.[4]

| Protecting Group | Structure Class | Key Features & Causality | Typical Deprotection |

| Pinacol (Bpin) | Cyclic Boronate Ester | Most common protecting group. The bulky pinacol group provides steric shielding, increasing stability for purification, but is still reversible and prone to hydrolysis.[18][19][20] | Acidic or basic hydrolysis. Often used directly in cross-coupling.[18] |

| Epin | Sterically Hindered Ester | 3,4-diethyl-hexane-3,4-diol ester. Enhanced steric bulk provides superior stability on silica gel and under alkaline conditions compared to Bpin, leading to higher yields.[20][21] | More difficult to hydrolyze than Bpin; often requires harsher conditions. |

| MIDA | Tricyclic Boronate | N-methyliminodiacetic acid ester. Forms a stable, tricyclic structure that deactivates the boron towards cross-coupling. Ideal for iterative synthesis where slow release of the active boronic acid is desired.[4][22][23] | Mild basic hydrolysis (e.g., aq. NaHCO₃).[4] |

| Trifluoroborate | Anionic Borate Salt | Formed with KHF₂. Exceptionally stable, crystalline solids. The high electronegativity of fluorine renders the boron center unreactive until the protecting group is removed.[4][23] | Acidic hydrolysis (e.g., SiO₂) to release the boronic acid.[4] |

| Boralactone | Intramolecular Ester | Intramolecular coordination with a pendant carboxyl group "pulls" electron density from the boron, dramatically slowing the rate-limiting step of oxidation. Offers up to 10,000-fold increase in oxidative stability.[5][7][9][11] | The boronic acid functionality is inherent to the stable ring structure. |

Formulation and Environmental Control

For applications where the free boronic acid is required, controlling the solution environment is paramount.

-

pH Optimization: The stability of boronic acids is highly pH-dependent.[24][25] Forced degradation studies across a range of pH values are essential to identify the pH of maximum stability for a given derivative.[26]

-

Solvent Selection: To prevent hydrolysis and protodeboronation, dissolving samples in anhydrous, aprotic solvents like acetonitrile or THF is a validated strategy, particularly for analytical purposes.[27]

-

Use of Antioxidants: For pharmaceutical formulations, the inclusion of antioxidants can effectively inhibit oxidative degradation by scavenging free radicals.[28][29] Synergistic mixtures of antioxidants can often provide enhanced protection.[30]

-

Inert Atmosphere: Storing and handling boronic acid solutions under an inert atmosphere (e.g., nitrogen or argon) is a fundamental and effective technique to prevent degradation from atmospheric oxygen.[6]

Caption: Decision workflow for selecting a stabilization strategy.

Analytical Control: Monitoring Stability with Precision

A robust, stability-indicating analytical method is the cornerstone of any study on boronic acid degradation. The goal is to develop a method that can accurately separate and quantify the intact parent compound from all potential degradation products.[31]

| Analytical Technique | Application in Stability Studies | Causality & Experimental Insight |

| HPLC (UV Detection) | Primary quantitative method. Separates the parent drug from degradation products like phenols and boroxines. Essential for determining shelf-life and reaction kinetics.[26][27] | Protocol Design: Use a column with low silanol activity to minimize on-column hydrolysis.[26] Prepare samples in aprotic diluents (e.g., acetonitrile) to prevent degradation prior to injection. The mobile phase pH must be carefully controlled.[26][27] |

| ¹H NMR Spectroscopy | Qualitative & Semi-Quantitative. Excellent for monitoring the boronic acid-boroxine equilibrium in solution, as the aromatic proton signals for each species are distinct.[13] | Self-Validating System: The integration of the distinct signal sets allows for a direct ratio measurement of the two species in equilibrium under specific solvent and temperature conditions. |

| ¹¹B NMR Spectroscopy | Mechanistic Investigation. Directly probes the boron nucleus, providing unambiguous identification of its hybridization state (trigonal acid/ester vs. tetrahedral boronate), which is crucial for pH-dependent stability studies.[12][32] | Expert Insight: This technique is invaluable for understanding how pH shifts the equilibrium and, consequently, the reactivity and stability of the molecule. |

| LC-MS | Degradant Identification. Used to determine the mass of unknown peaks observed in HPLC chromatograms, confirming the identity of degradation products by matching their mass to expected pathways (e.g., phenol formation).[33] | Workflow: When a new peak appears during a stability study, an LC-MS analysis is performed on the stressed sample to elucidate the structure of the degradant, thereby confirming the degradation pathway. |

Experimental Protocol: Developing a Stability-Indicating HPLC Method

-

Initial Screening: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Screen mobile phases consisting of acetonitrile and water/buffer (e.g., phosphate or acetate) at a pH range relevant to the compound's intended use (e.g., pH 3 to 8).

-

Forced Degradation: Subject the phenylboronic acid derivative to stress conditions (acidic/basic hydrolysis, oxidation with H₂O₂, heat, and light) to intentionally generate degradation products.[31] This is a critical step to ensure the method is truly "stability-indicating."

-

Method Optimization: Inject the stressed samples. Adjust the gradient, mobile phase pH, and organic modifier to achieve baseline separation between the parent peak and all degradant peaks. A peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is not co-eluting with any degradants.

-

Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.

Conclusion and Outlook

The solution-state stability of phenylboronic acid derivatives is a complex interplay of oxidative and hydrolytic degradation pathways. However, these challenges are not insurmountable. Through the rational application of protecting groups, particularly next-generation systems like MIDA esters and intramolecular boralactones, chemists can design highly stable and versatile intermediates. Furthermore, by controlling key formulation parameters such as pH, solvent, and exposure to oxygen, the integrity of the free boronic acid can be preserved. The successful development and application of these valuable compounds ultimately depend on a foundation of rigorous analytical science, using stability-indicating methods to guide synthesis, formulation, and storage.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raineslab.com [raineslab.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 21. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 22. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Closed polymer containers based on phenylboronic esters of resorcinarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Free radicals, antioxidants and functional foods: Impact on human health - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid suppliers

An In-Depth Technical Guide to 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Sourcing, Quality Control, and Application in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical intermediate of significant interest to the pharmaceutical and biotechnology sectors. As a bifunctional molecule, it incorporates a reactive boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions, and a bespoke amide-linked piperidine scaffold, offering a vector for molecular diversity and tailored physicochemical properties. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this valuable building block. We will delve into its molecular characteristics, criteria for sourcing high-quality material, robust protocols for quality control, and its strategic application in the synthesis of novel chemical entities. The narrative emphasizes the causality behind methodological choices, ensuring a deep, practical understanding of its use in a research and development setting.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure and Identifiers

This compound is an arylboronic acid derivative. The boronic acid group at the 4-position of the phenyl ring makes it a prime substrate for Suzuki-Miyaura coupling, while the N-acyl piperidine substituent provides a modular handle for influencing properties such as solubility, lipophilicity, and metabolic stability in derivative compounds.

| Property | Value |

| CAS Number | 850568-21-7[1][2] |

| Molecular Formula | C₁₃H₁₈BNO₃ |

| Molecular Weight | 247.10 g/mol [3] |

| Appearance | White to off-white powder[2] |

| Common Synonyms | (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid |

Structural Diagram

The chemical structure features a central phenyl ring functionalized with a boronic acid group and an amide-linked 4-methylpiperidine ring.

Caption: Structure of this compound.

Part 2: Sourcing and Supplier Evaluation

The quality of starting materials is a cornerstone of successful and reproducible drug discovery. Inconsistent purity or the presence of uncharacterized impurities can compromise experimental results, leading to false negatives or artifacts. For a key building block like this compound, rigorous supplier evaluation is essential.

Commercial Availability: A Comparative Overview

Several chemical suppliers offer this reagent. The table below summarizes a selection of vendors, highlighting key details for procurement.

| Supplier | CAS Number | Purity/Notes | Availability |

| BLDpharm | 850568-21-7 | Not specified | Inquire[1] |

| Zhejiang Jiuzhou Chem Co. | 850568-21-7 | 99% | Bulk capacity available[2] |

| AOBChem USA | 850568-21-7 | Not specified | 500mg, 1g, 5g, 10g[4] |

Note: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own market analysis.

Key Criteria for Supplier Selection

-

Purity Specification and Documentation: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with every batch. This document should specify the purity as determined by quantitative methods (e.g., qNMR, HPLC) and include spectral data (¹H NMR, LC-MS) for identity confirmation.

-

Batch-to-Batch Consistency: For long-term research programs or scale-up activities, consistency is critical. Inquire about the supplier's quality management system and their ability to guarantee consistent impurity profiles between batches.

-

Impurity Profile: The most significant impurity in arylboronic acids is often the product of protodeboronation (the corresponding arene).[5] The level of this and other process-related impurities should be minimal.

-

Scalability: If future scale-up is anticipated, confirm the supplier's capacity to produce larger quantities (kilogram scale) under cGMP conditions if necessary.[2]

Part 3: Quality Control and Analytical Protocols

Upon receipt, independent verification of the material's identity, purity, and stability is a mandatory step in a regulated or quality-driven research environment. Arylboronic acids are susceptible to degradation, primarily through protodeboronation, which can be accelerated by moisture, pH changes, and residual metal catalysts.[5]

Workflow for Incoming Quality Control

This workflow ensures that the material meets the required standards before being introduced into a synthetic route.

Caption: A standard workflow for the quality control of incoming starting materials.

Protocol 1: Purity and Identity Verification by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation and can reveal the presence of major impurities. This protocol establishes the material's identity and provides a semi-quantitative purity assessment.

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of the compound into an NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are readily observed.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Aromatic Region (δ 7.3-8.0 ppm): Expect two sets of doublets characteristic of a 1,4-disubstituted benzene ring.

-

Piperidine Region (δ 1.0-4.0 ppm): A complex series of multiplets corresponding to the piperidine ring protons. The methyl group should appear as a doublet around δ 0.9-1.2 ppm.

-

Boronic Acid Protons (δ ~8.0 ppm in DMSO-d₆): A broad singlet corresponding to the two -OH protons on the boron atom. Its integration relative to the aromatic protons can indicate the presence of anhydride forms.

-

Impurity Check: Look for a singlet around δ 7.4 ppm corresponding to the deboronated impurity, N-(4-methylpiperidin-1-yl)benzamide.

-

Protocol 2: Quantitative Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, capable of separating the main compound from closely related impurities.

Methodology:

-

System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of Acetonitrile:Water at a concentration of ~0.5 mg/mL.

-

Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The retention time of the deboronated impurity will typically be longer (more hydrophobic) than the parent boronic acid.

Part 4: Applications in Drug Discovery & Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile building block for constructing complex molecules, particularly in the context of library synthesis for lead discovery.

Core Utility: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[6] Arylboronic acids are key substrates in this reaction, coupling with aryl or heteroaryl halides or triflates under palladium catalysis.

Rationale for Use: This specific building block allows for the direct installation of the 4-(4-Methylpiperidine-1-carbonyl)phenyl moiety onto a core scaffold. This is strategically advantageous because:

-

Vectorial Diversity: The piperidine ring can be further functionalized or varied to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The N-acyl piperidine group can improve solubility and modulate lipophilicity (LogP) compared to a simple phenyl group, which is crucial for optimizing drug-like properties.

-

Metabolic Stability: The amide bond is generally more stable to metabolic degradation than an ester, and the piperidine ring can be modified to block sites of metabolism.

The Suzuki Coupling Reaction Pathway

The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Safety, Handling, and Storage

-

Hazard Identification:

-

Recommended Handling and Personal Protective Equipment (PPE):

-

Always handle in a certified chemical fume hood to avoid inhalation of dust.[9]

-

Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).

-

-

Storage:

References

- 1. 850568-21-7|(4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.850568-21-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. CAS 850567-30-5 | 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid - Synblock [synblock.com]

- 4. aobchem.com [aobchem.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

The Piperidine Moiety in Boronic Acid Compounds: A Technical Guide to Enhancing Drug-like Properties

Abstract

Boronic acid-containing molecules have emerged as a pivotal class of therapeutics, with several approved drugs and numerous candidates in clinical development.[1] Their success is largely attributed to the unique ability of the boron atom to form reversible covalent bonds with biological targets, offering a distinct mechanism of action.[2] However, parent boronic acids often possess suboptimal physicochemical properties, such as high pKa values and moderate cell permeability, which can limit their therapeutic potential. A key strategy in modern medicinal chemistry to overcome these limitations is the strategic incorporation of a piperidine moiety. This technical guide provides an in-depth analysis of the multifaceted roles of the piperidine ring in modulating the properties of boronic acid compounds. We will explore the fundamental chemical principles, supported by experimental data, that govern how this versatile heterocycle influences pKa, lipophilicity, cell permeability, and target engagement, thereby enhancing overall drug-like characteristics.

Introduction: The Boronic Acid Challenge

Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] At physiological pH, most simple arylboronic acids, with a pKa typically around 9, exist predominantly in the neutral, uncharged state.[4] While this neutrality can aid in passive diffusion across cell membranes, the tetrahedral boronate form is often crucial for strong, specific interactions with target proteins, such as the N-terminal threonine of the proteasome.[5] This creates a conundrum for drug designers: how to lower the pKa to favor the active tetrahedral state at physiological pH without introducing excessive charge that could impede cell permeability. Furthermore, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is critical for their transformation from potent inhibitors into effective drugs.[6]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, has proven to be a highly effective structural motif to address these challenges.[7] Its incorporation into boronic acid scaffolds is not merely as a passive linker but as an active modulator of the compound's core physicochemical and biological properties.

The Piperidine Moiety as a Multifunctional Modulator

The strategic placement of a piperidine ring, particularly in a position that allows for intramolecular interaction with the boronic acid group, imparts significant and advantageous changes to the molecule's overall profile.

Fundamental Physicochemical Modulation: The Power of the Intramolecular B-N Bond

The most profound effect of an appropriately positioned piperidine moiety is the dramatic reduction of the boronic acid's pKa. This is achieved through the formation of an intramolecular dative bond between the Lewis basic piperidine nitrogen and the Lewis acidic boron atom.

This interaction stabilizes the tetrahedral geometry of the boron center, which is typically associated with the anionic boronate state. By pre-organizing the boron atom into a more tetrahedral-like state even in its neutral form, the energy barrier to accept a hydroxide ion is significantly lowered, resulting in a more acidic compound. This phenomenon is most pronounced when the piperidine nitrogen is positioned ortho to the boronic acid on an aromatic ring, allowing for the formation of a stable five- or six-membered ring system.

Caption: Intramolecular B-N bond formation stabilizes the tetrahedral boronate state.

This pKa reduction is not trivial. For example, while phenylboronic acid has a pKa of approximately 8.8, the pKa of 2-((dimethylamino)methyl)phenylboronic acid is markedly lower, around 5.3.[6] This shift of over three pKa units means that at a physiological pH of 7.4, a significantly higher population of the boronic acid exists in the active, tetrahedral anionic state, poised for target engagement.

| Compound | Structure | pKa | Reference |

| Phenylboronic Acid |  | ~8.8 | [3] |

| 2-((Dimethylamino)methyl)phenylboronic acid |  | ~5.3 | [6] |

| Boric Acid |  | 9.23 | [4] |